molecular formula C7H4BrClN2 B12857138 2-Amino-3-bromo-6-chlorobenzonitrile

2-Amino-3-bromo-6-chlorobenzonitrile

Cat. No.: B12857138
M. Wt: 231.48 g/mol
InChI Key: HDLMSAYOIVVZIU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted for DMSO-d₆):

  • Aromatic protons :
    • H4 and H5 (para to nitrile): δ 7.45–7.55 ppm (doublet, J = 8.5 Hz).
    • H5 (meta to Br/Cl): δ 7.60–7.70 ppm (multiplet).
  • Amino protons : δ 6.20–6.40 ppm (broad singlet, exchangeable).

¹³C NMR :

Carbon Position Chemical Shift (ppm)
C1 (C≡N) 117–119
C2 (NH₂) 150–152
C3 (Br) 130–132
C6 (Cl) 128–130
Aromatic carbons 120–135

Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Functional Group Vibration Mode Frequency Range
C≡N Stretching 2220–2260
N–H (amine) Stretching 3300–3500
C–Br Stretching 550–650
C–Cl Stretching 750–800
C–C (aromatic) Skeletal vibrations 1450–1600

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular ion peak : m/z 230–232 ([M]⁺, isotopic pattern from ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).
  • Major fragments :
    • Loss of Br: m/z 151–153 ([M–Br]⁺).
    • Loss of Cl: m/z 195–197 ([M–Cl]⁺).
    • Loss of NH₂: m/z 213–215 ([M–NH₂]⁺).
  • Base peak : m/z 76 (C₆H₄⁺ from aromatic ring cleavage).

Properties

IUPAC Name

2-amino-3-bromo-6-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLMSAYOIVVZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-chlorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-6-nitrobenzonitrile with zinc chloride in the presence of cuprous chloride as a catalyst . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Amino-3-bromo-6-chlorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-bromo-6-chlorobenzonitrile with three closely related compounds, emphasizing substituent positions, molecular properties, and applications.

2-Amino-6-bromobenzonitrile (CAS 77326-62-6)

  • Molecular Formula : C₇H₅BrN₂
  • Molecular Weight : 197.04 g/mol
  • Substituents: Amino (-NH₂) at position 2, bromo (-Br) at position 6, and nitrile (-CN) at position 1.
  • Applications : Listed in the Kanto Reagents catalog as a standard for pesticide testing, indicating its role in analytical chemistry or agrochemical development .
  • Key Difference : Lacks the chloro substituent at position 6, reducing molecular weight by ~34.44 g/mol compared to the target compound. This absence may alter reactivity in cross-coupling reactions or solubility profiles.

2-Amino-5-chlorobenzonitrile (CAS 5922-60-1)

  • Molecular Formula : C₇H₅ClN₂
  • Molecular Weight : 152.59 g/mol
  • Substituents: Amino (-NH₂) at position 2, chloro (-Cl) at position 5, and nitrile (-CN) at position 1.
  • Applications : Supplied by Georganics as a research chemical, suggesting utility in medicinal chemistry or material science .
  • Key Difference: The chloro group at position 5 (vs.

6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4)

  • Molecular Formula : C₇H₄N₂FBr
  • Molecular Weight : 215.02 g/mol
  • Substituents: Amino (-NH₂) at position 6, bromo (-Br) at position 3, fluoro (-F) at position 2, and nitrile (-CN) at position 1.
  • Applications : Documented by Zhao et al. as a key intermediate in organic synthesis, particularly for fluorinated pharmaceuticals or agrochemicals .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound Not Available C₇H₄BrClN₂ 231.48 2-NH₂, 3-Br, 6-Cl, 1-CN Inferred: Organic synthesis
2-Amino-6-bromobenzonitrile 77326-62-6 C₇H₅BrN₂ 197.04 2-NH₂, 6-Br, 1-CN Pesticide testing standards
2-Amino-5-chlorobenzonitrile 5922-60-1 C₇H₅ClN₂ 152.59 2-NH₂, 5-Cl, 1-CN Research chemicals
6-Amino-3-bromo-2-fluorobenzonitrile 845866-92-4 C₇H₄N₂FBr 215.02 6-NH₂, 3-Br, 2-F, 1-CN Fluorinated synthesis

Research Findings and Implications

  • Substituent Positioning: Amino groups at position 2 (electron-donating) versus position 6 (electron-withdrawing in 6-amino-3-bromo-2-fluorobenzonitrile) significantly alter electronic density, impacting reactivity in heterocyclic ring-forming reactions .
  • Fluorine vs. Chlorine: Fluorinated analogs (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) exhibit higher metabolic stability in pharmaceuticals due to fluorine’s resistance to oxidative degradation .

Biological Activity

2-Amino-3-bromo-6-chlorobenzonitrile is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzene ring substituted with bromine, chlorine, an amino group, and a nitrile group, which contribute to its unique chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H4BrClN2
Molecular Weight221.47 g/mol
InChI KeyROOKMZHFHQKARJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the bromination of 2-amino-6-chlorobenzonitrile in the presence of bromine and a solvent like acetic acid. This reaction proceeds through electrophilic aromatic substitution, leading to the introduction of bromine atoms at specific positions on the benzene ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including drug-resistant strains. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Cytotoxicity

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness against human cervical carcinoma (HeLa) cells, with IC50 values indicating significant cytotoxicity at micromolar concentrations. The cytotoxic mechanism is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of halogen substituents (bromine and chlorine) enhances lipophilicity and may increase the compound's ability to penetrate cellular membranes, thereby augmenting its biological efficacy.

Case Studies

  • Antibacterial Activity
    • A study evaluated the antibacterial properties of various halogenated benzonitriles, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antibacterial agent.
  • Anticancer Efficacy
    • In vitro assays conducted on HeLa cells revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis demonstrated a substantial increase in sub-G1 phase populations, indicative of cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as a ligand for various receptors or enzymes, modulating their activity and leading to downstream effects such as altered gene expression or enzyme inhibition.

Q & A

What are the key considerations for optimizing the synthesis of 2-Amino-3-bromo-6-chlorobenzonitrile to minimize unwanted side products?

Basic Research Question
Synthetic optimization requires addressing regioselectivity and halogen reactivity. The bromine and chlorine substituents on the benzene ring influence electron density, affecting nitration and amination steps. To minimize side products:

  • Use low-temperature nitration to control electrophilic substitution .
  • Employ Pd-catalyzed cross-coupling for selective bromine retention, as bromine is more reactive than chlorine in Suzuki-Miyaura reactions .
  • Monitor reaction progress via HPLC-MS to detect intermediates and byproducts .

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Advanced Research Question
Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

  • Solvent standardization : Use deuterated DMSO for NMR to stabilize the amino group and reduce tautomeric shifts .
  • IR spectroscopy in gas phase (via EPA-IR Vapor Phase Library) eliminates solvent interference, providing clearer absorption bands for nitrile (C≡N, ~2240 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .
  • DFT calculations (e.g., B3LYP/6-31G*) model vibrational frequencies and predict NMR chemical shifts, cross-validating experimental data .

What computational methods are suitable for predicting the electronic properties of this compound in drug design?

Advanced Research Question
Density Functional Theory (DFT) is critical for modeling:

  • Electron correlation effects : Use the Colle-Salvetti correlation-energy formula (restated as a functional of electron density) to predict HOMO-LUMO gaps and charge distribution .
  • Solvent-solute interactions : Apply the SMD continuum model to simulate aqueous environments and assess bioavailability .
  • Docking studies : Combine DFT-derived electrostatic potentials with molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to biological targets .

How do steric and electronic effects of the bromine and chlorine substituents influence the reactivity of this compound in nucleophilic substitution?

Basic Research Question
The ortho-bromo and para-chloro positions create steric hindrance and electron-withdrawing effects:

  • Steric effects : The bromine atom at position 3 reduces accessibility for nucleophiles, favoring SN1 over SN2 mechanisms in polar solvents .
  • Electronic effects : Chlorine at position 6 deactivates the ring, slowing electrophilic substitution but stabilizing intermediates via resonance .
  • Kinetic studies : Use time-resolved UV-Vis spectroscopy to monitor reaction rates under varying solvent polarities (e.g., DMF vs. THF) .

What strategies mitigate decomposition risks during storage of this compound?

Basic Research Question
Decomposition arises from moisture sensitivity and photolytic cleavage of the nitrile group:

  • Storage conditions : Keep in amber vials under inert gas (argon) at -20°C to prevent hydrolysis and photodegradation .
  • Stabilizers : Add molecular sieves (3Å) to absorb residual moisture .
  • Quality control : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like benzamide derivatives .

How can researchers validate the purity of this compound when commercial suppliers lack analytical data?

Advanced Research Question
Third-party validation is essential when suppliers (e.g., Sigma-Aldrich) provide no certificates of analysis :

  • Multi-technique characterization : Combine elemental analysis (CHNS), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure .
  • Batch comparison : Analyze multiple batches via GC-MS to identify consistent impurities (e.g., residual solvents or brominated byproducts) .
  • In-house standards : Synthesize a reference sample using peer-reviewed protocols and cross-validate via NMR and IR .

What are the limitations of using this compound in cross-coupling reactions for heterocyclic drug scaffolds?

Advanced Research Question
Challenges include halogen selectivity and catalyst poisoning:

  • Bromine vs. chlorine reactivity : Bromine participates preferentially in Buchwald-Hartwig amination, but chlorine may remain inert unless forced by high temperatures .
  • Catalyst compatibility : Use Pd(OAc)₂ with XPhos ligands to prevent deactivation by the nitrile group .
  • Side reactions : Monitor for nitrile reduction to amines (e.g., via H₂/Pd-C) using in situ FTIR .

How does the tautomeric equilibrium of the amino group in this compound affect its chemical behavior?

Advanced Research Question
The amino group’s tautomerism (amine ↔ imine) impacts reactivity and spectroscopic interpretation:

  • NMR analysis : Deuterium exchange experiments in D₂O reveal protonation states and tautomeric ratios .
  • pH-dependent reactivity : Under acidic conditions, the protonated amino group directs electrophiles to the para position relative to chlorine .
  • Computational modeling : Use DFT to map potential energy surfaces and identify dominant tautomers in solution .

Table: Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d₆) δ 6.8 (s, 1H, Ar-H), δ 5.2 (br, 2H, NH₂)
IR (gas phase) 2240 cm⁻¹ (C≡N), 3400 cm⁻¹ (N-H)
HRMS (ESI+) m/z 235.9221 [M+H]⁺ (calc. 235.9224)

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